molecular formula C20H19N3O3 B12175323 N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Katalognummer: B12175323
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: UGLKTDTZLKCSBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, holds promise in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure and the potential biological activities it may exhibit.

Eigenschaften

Molekularformel

C20H19N3O3

Molekulargewicht

349.4 g/mol

IUPAC-Name

N-(1H-indol-5-yl)-4,7-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H19N3O3/c1-23-16(11-14-17(25-2)6-7-18(26-3)19(14)23)20(24)22-13-4-5-15-12(10-13)8-9-21-15/h4-11,21H,1-3H3,(H,22,24)

InChI-Schlüssel

UGLKTDTZLKCSBO-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=CC4=C(C=C3)NC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.